molecular formula C25H21NO5 B6544066 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929471-67-0

4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B6544066
CAS No.: 929471-67-0
M. Wt: 415.4 g/mol
InChI Key: GJNHZDKYKFCDBE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzofuran core substituted with methoxy and methyl groups. Its structure includes a 4-methoxybenzamide moiety linked to the benzofuran ring via an amide bond, with additional substitution at the 2-position by a 3-methoxybenzoyl group. The presence of methoxy groups enhances lipophilicity and may influence binding interactions in biological or catalytic systems, while the benzofuran scaffold is associated with diverse pharmacological activities, including anti-inflammatory and antitumor properties .

Properties

IUPAC Name

4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-21-12-9-18(26-25(28)16-7-10-19(29-2)11-8-16)14-22(21)31-24(15)23(27)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNHZDKYKFCDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structural features, including multiple methoxy groups and a benzofuran moiety, suggest significant potential for diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure

The molecular formula of this compound is C25H21NO6C_{25}H_{21}NO_6 with a molecular weight of 431.4 g/mol. The structural components include:

  • Benzamide Group : A common motif in bioactive compounds that can interact with various biological targets.
  • Benzofuran Unit : Known for its potential pharmacological properties, particularly in anticancer activity.
  • Methoxy Substituents : These groups may influence the compound's biological activity through electronic effects and steric hindrance.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing benzofuran structures can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Compound Cell Line Tested IC50 (µM) Mechanism of Action
This compoundMCF-7 (breast cancer)TBDApoptosis induction
Similar Benzofuran DerivativeHCT-116 (colon cancer)0.19 - 5.13Cell cycle arrest at G1 phase
Doxorubicin (reference)MCF-71.93Apoptosis via p53 pathway

The presence of electron-donating groups (EDGs), such as methoxy groups, has been correlated with enhanced biological activity, suggesting that structural modifications can lead to improved efficacy against cancer cells .

The proposed mechanisms by which this compound exerts its effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell proliferation by blocking progression through the G1 phase.
  • Interaction with Specific Receptors : Potential binding to estrogen receptors or other targets due to the presence of the benzamide group.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their pharmacological profiles:

  • Synthesis of Benzofuran Derivatives : A study synthesized various benzofuran derivatives to evaluate their antiproliferative activities against different cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxic effects .
  • Comparative Studies : In comparative studies, compounds with similar structures were tested against standard chemotherapeutics like doxorubicin. Some derivatives exhibited IC50 values lower than those of doxorubicin, indicating superior potency .
  • Flow Cytometry Analysis : Flow cytometry assays demonstrated that certain derivatives could induce apoptosis in a dose-dependent manner, confirming their potential as effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide with analogous benzamide and benzofuran derivatives, focusing on structural motifs, synthesis routes, and functional properties.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
This compound Benzofuran 3-Methoxybenzoyl, 4-methoxybenzamide, 3-methyl ~459.5 (calculated) Potential biological activity (speculative); lipophilic due to methoxy groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) 221.3 (experimental) N,O-bidentate directing group for C–H bond functionalization
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine Bromo, formyl, methoxyphenoxy 551.3 (experimental) Triazine-based heterocycle; potential for supramolecular interactions
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Quinazolinone Purine-aminoethyl, benzamide 455.5 (M+H, experimental) Antiviral activity (implied by purine linkage)
4-methoxy-N-(2-(prop-1-en-2-yl)phenyl)benzamide Benzamide 4-Methoxy, propenylphenyl ~281.3 (calculated) Olefin substituent for catalytic applications (e.g., fluorination)

Key Observations :

Benzofuran vs. Benzamide Core: The target compound’s benzofuran core distinguishes it from simpler benzamide derivatives (e.g., ). In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks a fused heterocycle but includes a hydroxyl group critical for metal coordination, enabling catalytic C–H functionalization.

Substituent Effects: The 3-methoxybenzoyl group in the target compound introduces steric bulk and electron-donating effects, which may hinder or modulate binding interactions compared to smaller substituents (e.g., methyl or hydroxyl groups in ). Methoxy groups are common in compounds like Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (), where they enhance solubility and influence reaction kinetics in triazine-based syntheses.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions (amide bond formation, benzofuran cyclization), similar to the triazine derivative in . In contrast, simpler benzamides (e.g., ) are synthesized via direct acylation of amines with benzoyl chlorides or acids.

The fluorinated benzamide in highlights how substituents like propenyl groups enable catalytic applications (e.g., asymmetric fluorination), a feature absent in the target compound.

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